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Introduction to Levodropropizine-d8

Basic Physicochemical Properties

Levodropropizine-d8 is a deuterium-labeled analog of the non-narcotic antitussive agent

Levodropropizine, specifically designed for use as an analytical reference standard in pharmaceutical

research and development. This stable isotope-labeled compound features eight deuterium atoms

strategically incorporated into the molecular structure, replacing hydrogen atoms at key positions to maintain

chemical similarity while creating a distinguishable mass difference for analytical purposes. The molecular

formula of Levodropropizine-d8 is C₁₃H₁₂D₈N₂O₂ with a molecular weight of 244.36 g/mol,

approximately 8 atomic mass units heavier than the unlabeled compound (MW: 236.31 g/mol) due to the

deuterium substitution [1] [2].

The compound exists as a single enantiomer with (S)-configuration, mirroring the chiral characteristics of

the active pharmaceutical ingredient. This stereochemical purity is critical for its application as a reference

standard, particularly when analyzing the enantiomeric composition of pharmaceutical formulations.

Levodropropizine-d8 is typically supplied as a high-purity solid material that is soluble in common organic

solvents such as DMSO, with a recommended solubility of 10 mM in DMSO for stock solution preparation
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[3]. The deuterium labeling pattern occurs primarily on the piperazine ring structure, creating a robust

internal standard that co-elutes with the native compound while being distinguishable by mass spectrometry.

Pharmaceutical Significance and Therapeutic Profile

Levodropropizine, the parent compound of Levodropropizine-d8, represents an important peripheral

antitussive agent that acts primarily through inhibition of vagal C-fiber activation in the respiratory tract

without central nervous system involvement. Unlike centrally acting antitussives such as codeine or

dextromethorphan, Levodropropizine demonstrates a favorable safety profile with minimal sedative effects,

making it suitable for diverse patient populations including children as young as two years old [4]. The drug

exerts its antitussive effects primarily through modulation of neuropeptide release from sensory nerves in

the airways, thereby reducing cough reflex sensitivity without inducing the respiratory depression associated

with opioid antitussives.

Clinical studies have established that Levodropropizine is rapidly absorbed following oral administration,

with time to maximum concentration (Tmax) ranging between 0.25-2 hours and demonstrating

approximately 75% bioavailability. The compound exhibits a mean elimination half-life of approximately

2.3 hours, supporting its administration three times daily without significant accumulation. Pharmacokinetic

studies have further identified that inter-individual variability in Levodropropizine exposure correlates with

factors such as eosinophil levels and body surface area, highlighting the importance of therapeutic

monitoring in special populations [4]. The development of Levodropropizine-d8 as an analytical reference

standard directly supports these investigations by enabling precise quantification of the drug in biological

matrices.

Analytical Applications of Levodropropizine-d8

Primary Applications in Pharmaceutical Analysis

Table 1: Primary Analytical Applications of Levodropropizine-d8
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Application
Area

Specific Use Analytical Technique Key Benefits

Bioanalytical
Quantification

Internal standard for

LC-MS/MS
quantification in

biological matrices

Liquid Chromatography-

Tandem Mass
Spectrometry (LC-

MS/MS)

Corrects for extraction

efficiency and matrix effects;
enables precise

pharmacokinetic profiling

Method
Validation

System suitability

testing and quality
control during analytical

method validation

HPLC, LC-MS, GC-MS Confirms method

robustness and reliability
through deuterium isotope

effects

Metabolic
Studies

Tracer for drug

metabolism and
disposition studies

LC-MS with selected

reaction monitoring

Distinguishes drug-derived

metabolites from
endogenous compounds

Quality Control Reference standard for
assay and impurity

testing

HPLC with UV detection Ensures identity, potency,
and purity of pharmaceutical

formulations

Levodropropizine-d8 serves as an indispensable tool in modern pharmaceutical analysis, primarily

functioning as an internal standard for the accurate quantification of Levodropropizine in biological

matrices during pharmacokinetic studies. The virtually identical chemical properties between the labeled and

unlabeled compounds, coupled with their distinct mass signatures, make Levodropropizine-d8 ideal for

correcting analytical variations that may occur during sample preparation and analysis. When used as an

internal standard in mass spectrometry-based assays, Levodropropizine-d8 demonstrates nearly identical

extraction recovery, chromatographic behavior, and ionization efficiency as the native compound, while

being readily distinguishable by its higher mass-to-charge ratio [1] [5].

Beyond bioanalytical applications, Levodropropizine-d8 finds utility as a regulatory reference standard

for quality control testing of pharmaceutical formulations. The compound is compliant with major

pharmacopeial guidelines and serves as a traceable standard for method development and validation

activities throughout the drug development lifecycle. As a chemically characterized reference material,

Levodropropizine-d8 enables laboratories to establish analytical method parameters including specificity,

accuracy, linearity, and precision in accordance with ICH Q2(R1) guidelines [5] [6]. The availability of a
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well-characterized deuterated standard significantly enhances the reliability and regulatory acceptance of

analytical methods for both active pharmaceutical ingredient and finished product testing.

Impurity Profiling and Enantiomeric Purity Assessment

Table 2: Key Levodropropizine Impurities and Analytical Considerations

Impurity
Designation

Chemical Name Molecular Structure
Analytical
Significance

CAS
Number

Impurity A Dextrodropropizine Enantiomer of

Levodropropizine

Enantiomeric purity

indicator; potential
process-related

impurity

99291-

24-4

Impurity B 1-Phenylpiperazine Starting

material/degredation
product

Synthetic process

impurity; requires
monitoring in quality

control

92-54-6

Impurity C Glycidol Potential synthetic

intermediate

Potential genotoxic

impurity; controlled at
low levels

556-52-5

N-Oxide
Impurity

Levodropropizine N-
Oxide

Oxidation product Degradation product
indicative of oxidative

stability

152237-
40-6

The application of Levodropropizine-d8 extends to comprehensive impurity profiling of pharmaceutical

formulations, particularly in assessing enantiomeric purity and monitoring degradation products. As

Levodropropizine contains a single chiral center and is therapeutically administered as a single enantiomer,

control of the opposite enantiomer (Dextrodropropizine, designated as Impurity A) represents a critical

quality attribute. Modern chiral HPLC methods enable rapid separation of Levodropropizine and

Dextrodropropizine with complete resolution in approximately 5 minutes, a significant improvement over
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traditional methods that required over 40 minutes [6]. These high-throughput methods allow for efficient

monitoring of enantiomeric purity during stability studies and quality control testing.

The impurity profile of Levodropropizine typically includes several structurally related compounds that arise

during synthesis or storage. 1-Phenylpiperazine (Impurity B) represents a key starting material in the

synthesis of Levodropropizine and must be controlled as a potential genotoxic impurity. Additionally,

glycidol (Impurity C) may be present as a synthetic intermediate, while various oxidation products such as

Levodropropizine N-Oxide may form during storage. The use of Levodropropizine-d8 as a system

suitability standard ensures accurate identification and quantification of these impurities at levels

consistently below the 0.5% threshold typically required by pharmacopeial standards [2]. The exceptional

sensitivity of modern analytical methods allows for detection limits as low as 0.01% for critical impurities,

providing significant margin for regulatory compliance.

Experimental Protocols

Quantitative Analysis of Levodropropizine in Plasma Using LC-
MS/MS with Levodropropizine-d8 as Internal Standard

This protocol describes a validated bioanalytical method for the quantification of Levodropropizine in

human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with

Levodropropizine-d8 as the internal standard. The method is suitable for pharmacokinetic studies and

therapeutic drug monitoring applications, offering high sensitivity, specificity, and throughput.

Materials and Reagents:

Levodropropizine-d8 reference standard (purity ≥98%)

Levodropropizine analytical standard (purity ≥99%)
Drug-free human plasma

HPLC-grade methanol, acetonitrile, and water
Ammonium formate or ammonium acetate

Formic acid
96-well plate protein precipitation plates

Instrumentation and Conditions:
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LC System: UHPLC system with binary pump, autosampler, and column compartment

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
Analytical Column: C18 column (100 × 2.1 mm, 1.7-2.6 μm particle size)

Mobile Phase A: 2 mM ammonium formate in water with 0.1% formic acid
Mobile Phase B: 2 mM ammonium formate in methanol:acetonitrile (50:50, v/v) with 0.1% formic acid

Gradient Program: Initial 20% B, linear increase to 95% B over 3.0 min, hold at 95% B for 1.0 min,
return to 20% B in 0.1 min, and re-equilibrate for 1.9 min (total run time: 6.0 min)

Flow Rate: 0.4 mL/min
Injection Volume: 5-10 μL

Ionization Mode: Positive electrospray ionization (ESI+)
Detection: Multiple reaction monitoring (MRM)

MRM Transitions: Levodropropizine: 237.1→105.1; Levodropropizine-d8: 244.1→112.1

Sample Preparation Procedure:

Prepare stock solutions of Levodropropizine (1 mg/mL) and Levodropropizine-d8 (1 mg/mL) in

DMSO.
Prepare working solutions by serial dilution in methanol:water (50:50, v/v) to appropriate

concentrations.
Aliquot 100 μL of plasma sample into a 96-well plate.

Add 25 μL of internal standard working solution (containing 100 ng/mL Levodropropizine-d8) to
each sample.

Add 300 μL of ice-cold acetonitrile for protein precipitation.
Vortex mix for 5 minutes and centrifuge at 4,000 × g for 15 minutes at 4°C.

Transfer 150 μL of supernatant to a new 96-well plate and dilute with 150 μL of water.
Mix thoroughly and proceed with LC-MS/MS analysis.

Method Validation Parameters:

Linearity: 1-500 ng/mL with correlation coefficient (r²) ≥0.995
Accuracy: 85-115% of nominal values

Precision: Intra-day and inter-day CV ≤15%
Selectivity: No interference from plasma matrix at retention times of analytes

Recovery: Consistent and reproducible extraction efficiency (>85%)
Matrix Effects: Minimal ion suppression/enhancement with CV ≤15%

Enantiomeric Purity Determination by Chiral HPLC
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This protocol describes a rapid chiral HPLC method for the simultaneous determination of

Levodropropizine enantiomers and non-polar impurities in raw materials and pharmaceutical formulations.

The method provides complete separation in approximately 5 minutes, offering significant advantages over

traditional chiral methods.

Materials and Reagents:

Chiralpak AD-H column (250 × 4.6 mm, 5 μm particle size)

HPLC-grade n-hexane, anhydrous ethanol, and diethylamine
Levodropropizine and Dextrodropropizine reference standards

1-Phenylpiperazine (Impurity B) standard

Chromatographic Conditions:

Mobile Phase: n-hexane:anhydrous ethanol:diethylamine (55:45:0.1, v/v/v)

Flow Rate: 1.4 mL/min
Detection: UV at 254 nm

Injection Volume: 10 μL
Column Temperature: 25°C

Run Time: 5 minutes

System Suitability Requirements:

Retention Times: 1-Phenylpiperazine ~2.5 min, Levodropropizine ~3.05 min, Dextrodropropizine

~3.66 min
Resolution: Resolution between Levodropropizine and Dextrodropropizine ≥2.0

Theoretical Plates: ≥5000 for Levodropropizine peak
Tailing Factor: ≤1.5 for all peaks

Sample Preparation: For tablet formulations:

Weigh and powder not less than 20 tablets.
Transfer an accurately weighed portion of the powder equivalent to 10 mg of Levodropropizine to a

100 mL volumetric flask.
Add 70 mL of mobile phase and sonicate for 15 minutes with occasional shaking.

Dilute to volume with mobile phase and mix well.
Filter through a 0.45 μm membrane filter, discarding the first few mL of filtrate.

For raw material:
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Dissolve an accurately weighed quantity of standard and sample in mobile phase to obtain a

concentration of approximately 100 μg/mL.

Calculation:

% Enantiomeric impurity = (Peak area of Dextrodropropizine / Sum of peak areas of both

enantiomers) × 100
% Any other individual impurity = (Peak area of individual impurity / Peak area of Levodropropizine) ×

100

Storage, Handling, and Regulatory Considerations

Storage Requirements and Stability

Levodropropizine-d8 reference standard requires proper storage conditions to maintain its chemical

stability and certified purity throughout its usage lifecycle. The material should be stored in its original

container at room temperature (15-25°C) in a dry environment protected from light. The compound

demonstrates good thermal stability under these conditions, with recommended storage away from heat

sources and moisture [1] [3]. While the compound is chemically stable at room temperature, long-term

storage in a desiccator is recommended to prevent potential hydration or degradation.

Reconstituted solutions of Levodropropizine-d8 in DMSO (typically at 10 mM concentration) should be

aliquoted and stored at ≤-20°C to prevent solvent evaporation and minimize freeze-thaw cycles that could

potentially affect stability. Under these conditions, the stock solutions remain stable for at least six months.

Users should always allow frozen solutions to reach room temperature before opening, and visually inspect

for any particulate matter or discoloration before use. Proper labeling with preparation date, concentration,

and storage conditions is essential for maintaining traceability.

Handling Precautions and Regulatory Status

Levodropropizine-d8 is intended strictly for research purposes and is not approved for diagnostic or

therapeutic use in humans or animals. As a chemical reference standard, it should be handled by trained

personnel familiar with laboratory safety protocols. While comprehensive toxicity data specific to the
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deuterated compound may not be available, it should be treated with the same precautions as the parent

pharmaceutical compound, utilizing appropriate personal protective equipment including lab coat, safety

glasses, and gloves.

From a regulatory perspective, Levodropropizine-d8 is classified as a controlled substance in some

territories and is subject to specific shipping restrictions [1]. Researchers should verify local regulations

before purchasing or transferring the material. The compound is offered as a qualified reference standard

compliant with regulatory guidelines for analytical method development, validation, and quality control

applications in pharmaceutical settings [5]. Certificate of Analysis documentation provided with each lot

contains critical information including purity, expiration date, and recommended storage conditions, serving

as essential documentation for regulatory compliance.

Visual Workflows and Analytical Schematics

Comprehensive Analytical Workflow for Levodropropizine-d8
Applications
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Key Applications

Start Analysis

Sample Preparation
• Aliquot plasma/sample

• Add Levodropropizine-d8 IS
• Protein precipitation

• Centrifuge & collect supernatant

HPLC Separation
• Chiralpak AD-H column

• Normal phase conditions
• n-hexane:ethanol:DEA (55:45:0.1)

• 1.4 mL/min flow rate

Detection & Quantification
• UV at 254 nm (HPLC)

• MRM transitions (LC-MS)
• Levodropropizine: 237.1→105.1

• Levodropropizine-d8: 244.1→112.1

Data Analysis
• Peak integration

• Calculate peak area ratios
• Generate calibration curve
• Determine concentrations

Pharmacokinetic Studies Quality Control Testing Stability & Impurity Testing

Method Validation
• Specificity & selectivity
• Linearity (r² ≥ 0.995)
• Accuracy (85-115%)
• Precision (CV ≤ 15%)

Report Results

Click to download full resolution via product page
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Figure 1: Comprehensive analytical workflow for Levodropropizine-d8 applications in pharmaceutical

analysis

Impurity Profiling and Enantiomeric Separation Methodology

Critical Impurities to Monitor

Typical Retention Times

Impurity Analysis Requirements

Impurity A (Dextrodropropizine)
Enantiomeric impurity

CAS: 99291-24-4

Impurity B (1-Phenylpiperazine)
Starting material/degredation

CAS: 92-54-6

Impurity C (Glycidol)
Potential genotoxic impurity

CAS: 556-52-5

N-Oxide Impurity
Oxidation product
CAS: 152237-40-6

Chiral Separation Methodology
• Column: Chiralpak AD-H

• Mobile Phase: n-hexane/ethanol/DEA
• Flow Rate: 1.4 mL/min
• Detection: UV 254 nm

1-Phenylpiperazine: 2.5 min

Levodropropizine: 3.05 min

Dextrodropropizine: 3.66 min

Acceptance Criteria
• Resolution ≥ 2.0 between enantiomers

• Individual impurities ≤ 0.5%
• Total impurities ≤ 1.0%

Click to download full resolution via product page

Figure 2: Impurity profiling and enantiomeric separation methodology for quality control

Conclusion

Levodropropizine-d8 represents a critical analytical tool that enables precise and accurate quantification of

Levodropropizine in both pharmaceutical formulations and biological matrices. The comprehensive

application notes and detailed protocols provided in this document establish a robust framework for

implementing Levodropropizine-d8 in various analytical contexts, from routine quality control testing to

advanced pharmacokinetic studies. The methodologies outlined, particularly the rapid chiral HPLC method

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 11 / 13 Tech Support

https://www.smolecule.com/products/s12892817?utm_src=pdf-body
https://www.smolecule.com/products/s12892817?utm_src=pdf-body-img
https://www.smolecule.com/products/s12892817?utm_src=pdf-body
https://www.smolecule.com/products/s12892817?utm_src=pdf-body
https://www.smolecule.com/products/s12892817?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


capable of achieving complete enantiomeric separation in approximately 5 minutes, address the evolving

needs of modern pharmaceutical analysis where efficiency and reliability are paramount.

The integration of Levodropropizine-d8 as an internal standard in mass spectrometry-based assays

significantly enhances data quality by correcting for analytical variability throughout the sample preparation

and analysis workflow. Furthermore, the compound's well-characterized properties and availability with

appropriate certification make it an invaluable resource for maintaining regulatory compliance throughout

the drug development lifecycle. As research continues to elucidate the pharmacokinetic variability of

Levodropropizine in special populations, the role of Levodropropizine-d8 in supporting precision medicine

approaches becomes increasingly important, ultimately contributing to optimized therapeutic outcomes for

patients suffering from cough-related conditions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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